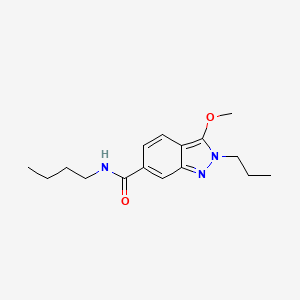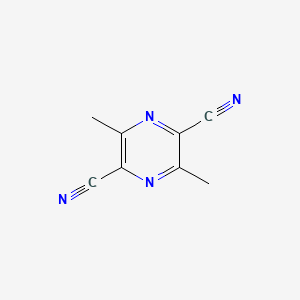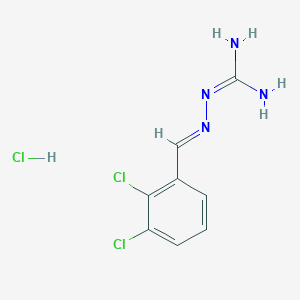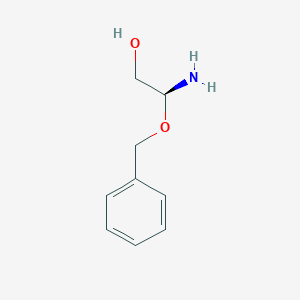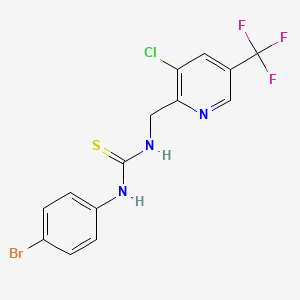![molecular formula C8H7N3 B13106929 2-Methylpyrido[3,4-b]pyrazine CAS No. 51208-84-5](/img/structure/B13106929.png)
2-Methylpyrido[3,4-b]pyrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methylpyrido[3,4-b]pyrazine is a heterocyclic compound that belongs to the pyridopyrazine family This compound is characterized by a fused ring system consisting of a pyridine ring and a pyrazine ring, with a methyl group attached to the second position of the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylpyrido[3,4-b]pyrazine typically involves the cyclization of appropriate precursors. One common method is the Hinsberg reaction, which involves the reaction of 3,4-diaminopyridine with pyruvic acid or ethyl pyruvate. The reaction is carried out in anhydrous methanol and chloroform as solvents, promoting regioselective reactions to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to its production.
化学反応の分析
Types of Reactions
2-Methylpyrido[3,4-b]pyrazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert it into reduced forms, often using hydrogenation or other reducing agents.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Halogenation reagents like bromine or chlorine can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridopyrazine oxides, while reduction can produce dihydropyridopyrazines.
科学的研究の応用
2-Methylpyrido[3,4-b]pyrazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing into its potential as a therapeutic agent due to its unique structural properties.
作用機序
The mechanism of action of 2-Methylpyrido[3,4-b]pyrazine involves its interaction with specific molecular targets. For instance, it can act as a ligand that binds to metal ions or biological macromolecules, influencing their activity. The exact pathways and molecular targets depend on the specific application and context of its use .
類似化合物との比較
2-Methylpyrido[3,4-b]pyrazine can be compared with other similar compounds such as:
Pyrido[2,3-b]pyrazine: Another member of the pyridopyrazine family with different substitution patterns.
Pyrrolopyrazine: Contains a pyrrole ring fused with a pyrazine ring, exhibiting different biological activities.
Quinoxaline: A related heterocyclic compound with a benzene ring fused to a pyrazine ring.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and physical properties, which make it suitable for specialized applications in various fields.
特性
CAS番号 |
51208-84-5 |
|---|---|
分子式 |
C8H7N3 |
分子量 |
145.16 g/mol |
IUPAC名 |
2-methylpyrido[3,4-b]pyrazine |
InChI |
InChI=1S/C8H7N3/c1-6-4-10-8-5-9-3-2-7(8)11-6/h2-5H,1H3 |
InChIキー |
DJFZOUYWPTXXRP-UHFFFAOYSA-N |
正規SMILES |
CC1=CN=C2C=NC=CC2=N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


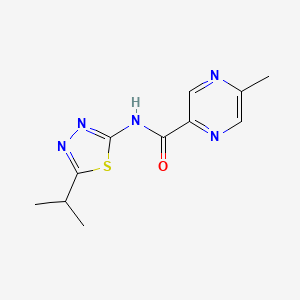
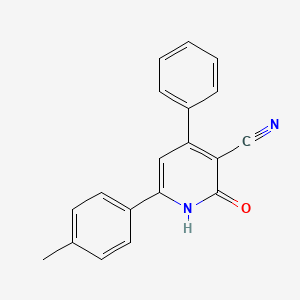
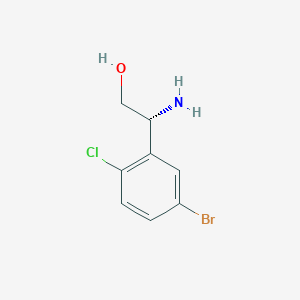
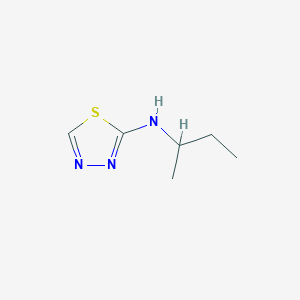


![2,3-Dihydropyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B13106907.png)
![Ethyl 2-(3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetate hydrochloride](/img/structure/B13106911.png)
